Cas no 26548-47-0 (L-Daunosamine)

L-Daunosamine is a deoxy amino sugar and a key intermediate in the synthesis of anthracycline antibiotics, such as daunorubicin and doxorubicin. Its stereochemistry and functional groups make it a critical building block for producing these clinically significant chemotherapeutic agents. The compound’s structural specificity ensures high yield and purity in glycosylation reactions, which is essential for the efficacy of the final pharmaceutical products. L-Daunosamine is often utilized in research and industrial settings for its role in developing antitumor drugs. Its stability and compatibility with various synthetic pathways further enhance its utility in organic and medicinal chemistry applications.
L-Daunosamine structure
L-Daunosamine structure
Product Name:L-Daunosamine
CAS No:26548-47-0
MF:C6H13NO3
MW:147.172322034836
CID:263672
PubChem ID:160128
Update Time:2025-05-20

L-Daunosamine Chemical and Physical Properties

Names and Identifiers

    • L-lyxo-Hexose,3-amino-2,3,6-trideoxy-
    • (3S,4S,5S)-3-amino-4,5-dihydroxyhexanal
    • CHEBI:32539
    • (3S, 4S, 5S)-3-amino-4, 5-dihydroxyhexanal
    • 6,6,6-trifluoro-L-daunosamine
    • Daunosamine
    • WPJRFCZKZXBUNI-HCWXCVPCSA-N
    • DTXSID30895022
    • SCHEMBL272883
    • 3-amino-2,3,6-trideoxy-l-lyxo-hex-ose
    • AKOS006239990
    • 26548-47-0
    • 3-Amino-2,3,6-trideoxy-L-lyxo-hexose
    • Q5228055
    • L-Daunosamine
    • Inchi: 1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6+/m0/s1
    • InChI Key: WPJRFCZKZXBUNI-HCWXCVPCSA-N
    • SMILES: O[C@H]([C@H](C)O)[C@H](CC=O)N

Computed Properties

  • Exact Mass: 147.08959
  • Monoisotopic Mass: 147.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 107
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • PSA: 83.55

L-Daunosamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D194745-1mg
L-Daunosamine
26548-47-0
1mg
$207.00 2023-05-18
TRC
D194745-2.5mg
L-Daunosamine
26548-47-0
2.5mg
$460.00 2023-05-18
TRC
D194745-5mg
L-Daunosamine
26548-47-0
5mg
$856.00 2023-05-18
TRC
D194745-10mg
L-Daunosamine
26548-47-0
10mg
$1642.00 2023-05-18
TRC
D194745-25mg
L-Daunosamine
26548-47-0
25mg
$ 3000.00 2023-09-08

L-Daunosamine Suppliers

NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:26548-47-0)Doxorubicin Impurity 33
Order Number:NC26613
Stock Status:
Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:08
Price ($):Price inquiry
Email:sales@newcanbio.com

L-Daunosamine Related Literature

Additional information on L-Daunosamine

L-Daunosamine (CAS No. 26548-47-0): A Key Intermediate in the Synthesis of Anthracycline Antibiotics

L-Daunosamine (CAS No. 26548-47-0) is a naturally occurring sugar alcohol that plays a crucial role in the biosynthesis and chemical synthesis of anthracycline antibiotics. These compounds, including daunorubicin and doxorubicin, are widely used in cancer chemotherapy due to their potent antitumor activity. The unique structure of L-Daunosamine contributes to the biological activity and therapeutic efficacy of these drugs, making it an essential component in pharmaceutical research and development.

The chemical structure of L-Daunosamine is characterized by a 2-deoxy-2-amino-L-glucose moiety, which is attached to the aglycone through a glycosidic bond. This structural feature is critical for the binding and intercalation of anthracyclines into DNA, leading to the inhibition of topoisomerase II and subsequent cell death. Recent studies have further elucidated the mechanisms by which L-Daunosamine-containing anthracyclines exert their cytotoxic effects, providing valuable insights for the design of more effective and less toxic derivatives.

In the context of drug development, L-Daunosamine has been a focal point for synthetic chemists aiming to improve the pharmacological properties of anthracyclines. For instance, modifications to the sugar moiety have been explored to enhance water solubility, reduce cardiotoxicity, and improve therapeutic index. One notable example is the synthesis of epirubicin, which features an epimeric form of L-Daunosamine and exhibits reduced cardiotoxicity compared to its parent compound, doxorubicin.

Beyond its role in traditional anthracycline antibiotics, L-Daunosamine has also found applications in the development of novel anticancer agents. Researchers have synthesized various L-Daunosamine derivatives with enhanced antitumor activity and reduced side effects. For example, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of L-Daunosamine-based compounds that demonstrated potent cytotoxicity against a panel of cancer cell lines, including those resistant to conventional anthracyclines.

The biosynthesis of L-Daunosamine has also been a subject of extensive research. Understanding the enzymatic pathways involved in its production can provide valuable information for biotechnological applications, such as the engineering of microorganisms for large-scale production. Recent advances in metabolic engineering have led to the development of microbial strains capable of producing high yields of L-Daunosamine, offering a sustainable and cost-effective alternative to chemical synthesis.

In addition to its pharmaceutical applications, L-Daunosamine has potential uses in other areas of chemistry and biology. For instance, its unique structural properties make it an attractive candidate for use as a building block in supramolecular chemistry and materials science. Researchers have explored the use of L-Daunosamine-based molecules in the development of functional materials with applications in drug delivery, sensing, and catalysis.

The ongoing research on L-Daunosamine highlights its significance as a versatile chemical entity with broad implications for both fundamental science and practical applications. As new methodologies and technologies continue to emerge, the role of L-Daunosamine in drug discovery and development is likely to expand further, contributing to advancements in cancer therapy and beyond.

Recommended suppliers
NewCan Biotech Limited
(CAS:26548-47-0)Doxorubicin Impurity 33
NC26613
Purity:97%
Quantity:10g
Price ($):Inquiry
Email